molecular formula C7H8Br2ClN B13570083 (2,4-Dibromophenyl)methanaminehydrochloride

(2,4-Dibromophenyl)methanaminehydrochloride

Cat. No.: B13570083
M. Wt: 301.40 g/mol
InChI Key: DVUBQNFOIIKHNE-UHFFFAOYSA-N
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Description

(2,4-Dibromophenyl)methanaminehydrochloride is a chemical compound with the molecular formula C7H7Br2N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenyl)methanaminehydrochloride typically involves the bromination of phenylmethanamine. The process begins with the reaction of phenylmethanamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromophenyl)methanaminehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,4-Dibromophenyl)methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dibromophenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The methanamine group facilitates the formation of hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

  • (2,4-Dichlorophenyl)methanaminehydrochloride
  • (2,4-Difluorophenyl)methanaminehydrochloride
  • (2,4-Diiodophenyl)methanaminehydrochloride

Comparison:

Properties

Molecular Formula

C7H8Br2ClN

Molecular Weight

301.40 g/mol

IUPAC Name

(2,4-dibromophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7Br2N.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

DVUBQNFOIIKHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CN.Cl

Origin of Product

United States

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